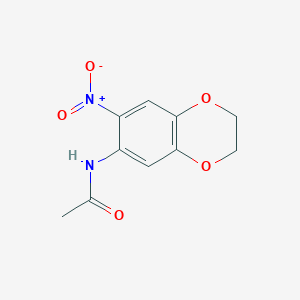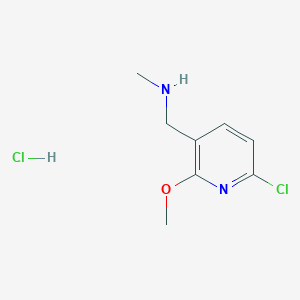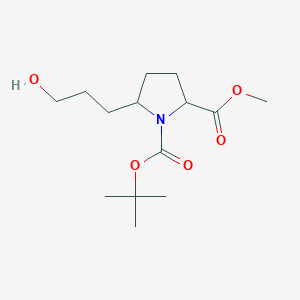
N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound with the molecular formula C10H10N2O5 It is characterized by the presence of a nitro group attached to a benzodioxin ring, which is further connected to an acetamide group
作用機序
Target of Action
The primary target of N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is carbonic anhydrase . This enzyme plays a crucial role in many physiological disorders, including epilepsy and osteoporosis .
Mode of Action
This compound inhibits the function of carbonic anhydrase by coordinating its SO2NH- anion with the Zn+2 cation of carbonic anhydrase . This results in a reduced HCO3- output for a transition state required for activity . Additionally, it inhibits the synthesis of folic acid in bacteria by restraining the foliate synthetase enzyme, which ultimately stops the production of purines .
Biochemical Pathways
The compound affects the carbonic anhydrase pathway and the folic acid synthesis pathway . The inhibition of these pathways leads to a decrease in the production of HCO3- and purines, respectively .
Pharmacokinetics
Pharmacokinetic studies of peroral sulfonamides, which include this compound, confirm their absorption from the gastrointestinal tract . They metabolize in the liver, and inactive compounds are excreted through bile or feces . Hence, sulfonamides are extensively used antibiotics because of their broad-spectrum antibacterial action .
Result of Action
The compound exhibits potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains . It has been found to be an active inhibitor of pathogenic bacterial strains like Escherichia coli and Bacillus subtilis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to inhibit carbonic anhydrase . Moreover, the compound’s antibacterial activity can be influenced by the specific conditions within the bacterial biofilm .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the nitration of 2,3-dihydro-1,4-benzodioxin followed by acylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzodioxin ring. The subsequent acylation step involves reacting the nitrated benzodioxin with acetic anhydride in the presence of a catalyst such as pyridine to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydroxide, alkyl halides.
Major Products Formed
Reduction: Formation of N-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.
Oxidation: Formation of N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid.
Substitution: Formation of various substituted acetamide derivatives.
科学的研究の応用
N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other bioactive compounds.
類似化合物との比較
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide: Lacks the nitro group, resulting in different chemical properties and biological activities.
N-(4-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Similar structure but with the nitro group in a different position, leading to variations in reactivity and applications.
N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid: An oxidized form of the compound with different chemical and biological properties.
Uniqueness
N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to the specific positioning of the nitro group on the benzodioxin ring, which imparts distinct chemical reactivity and biological activity
特性
IUPAC Name |
N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-6(13)11-7-4-9-10(17-3-2-16-9)5-8(7)12(14)15/h4-5H,2-3H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKTYGXOBZLUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802459 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(diethylamino)-2-(furan-2-yl)ethyl]prop-2-enamide](/img/structure/B2900744.png)
![N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2900745.png)
![3-[(1E)-[(4-chlorophenyl)imino]methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2900746.png)
![7-[(4-bromophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2900747.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetamide](/img/structure/B2900756.png)

![1-cyclopentanecarbonyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2900758.png)

![6'-amino-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B2900762.png)
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2900763.png)

